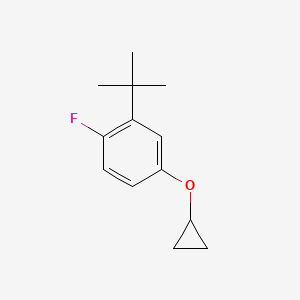
2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with a purity of not less than 98% .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the fluorine atom may enhance the compound’s reactivity and stability, while the tert-butyl and cyclopropoxy groups may influence its steric and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl-4-cyclopropoxy-2-fluorobenzene
- 1-Tert-butyl-2-cyclopropoxy-4-fluorobenzene
- 4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene
Uniqueness
2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H17FO |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-1-fluorobenzene |
InChI |
InChI=1S/C13H17FO/c1-13(2,3)11-8-10(6-7-12(11)14)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
YIIQRWQBDUSEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















